molecular formula C15H13N3O2S B7734986 2-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid

2-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid

Cat. No.: B7734986
M. Wt: 299.3 g/mol
InChI Key: WIYRMWYUCHYYHR-YBEGLDIGSA-N
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Description

2-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid is an organic compound that features a benzoic acid core with a phenylcarbamothioylhydrazinylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with phenylcarbamothioylhydrazine under specific conditions. One common method includes the condensation reaction between 2-formylbenzoic acid and phenylcarbamothioylhydrazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid is unique due to its specific structure, which combines the properties of benzoic acid, phenylhydrazine, and thiosemicarbazide. This unique combination allows it to exhibit a wide range of biological activities and makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-14(20)13-9-5-4-6-11(13)10-16-18-15(21)17-12-7-2-1-3-8-12/h1-10H,(H,19,20)(H2,17,18,21)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYRMWYUCHYYHR-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C\C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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